molecular formula C6H9N3O3 B2770555 Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate CAS No. 853806-01-6

Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B2770555
CAS No.: 853806-01-6
M. Wt: 171.156
InChI Key: PKQFJAPXPOSYRT-UHFFFAOYSA-N
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Description

Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The hydroxymethyl group can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the CuAAC reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, solvent, concentration), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as improved stability or reactivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propanoate: Similar structure with a propanoate ester instead of an acetate.

    Ethyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties. The presence of the hydroxymethyl group and the triazole ring makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

methyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-12-6(11)3-9-2-5(4-10)7-8-9/h2,10H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQFJAPXPOSYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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